1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
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Overview
Description
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenylpropyl group, a thiazolyl-pyrrolidinyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea typically involves multiple steps:
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Formation of the Thiazolyl-Pyrrolidinyl Intermediate
Starting Materials: Thiazole and pyrrolidine derivatives.
Reaction Conditions: The thiazole derivative is reacted with a pyrrolidine derivative under basic conditions to form the thiazolyl-pyrrolidinyl intermediate.
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Attachment of the Phenylpropyl Group
Starting Materials: The thiazolyl-pyrrolidinyl intermediate and a phenylpropyl halide.
Reaction Conditions: The intermediate is reacted with the phenylpropyl halide in the presence of a base to form the phenylpropyl-thiazolyl-pyrrolidinyl compound.
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Formation of the Urea Linkage
Starting Materials: The phenylpropyl-thiazolyl-pyrrolidinyl compound and an isocyanate.
Reaction Conditions: The compound is reacted with the isocyanate under mild conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropyl or thiazolyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alkane groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenylpropyl)-3-(pyrrolidin-2-ylmethyl)urea: Lacks the thiazolyl group, which may affect its biological activity.
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)ethyl)methyl)urea: Contains an ethyl group instead of a pyrrolidinyl group, potentially altering its chemical properties.
Uniqueness
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is unique due to the presence of both the thiazolyl and pyrrolidinyl moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-17(19-10-4-8-15-6-2-1-3-7-15)21-14-16-9-5-12-22(16)18-20-11-13-24-18/h1-3,6-7,11,13,16H,4-5,8-10,12,14H2,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWFPABRJDGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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